molecular formula C22H20N2O6 B15031407 4-{[3,6-Bis(ethoxycarbonyl)quinolin-4-yl]amino}benzoic acid

4-{[3,6-Bis(ethoxycarbonyl)quinolin-4-yl]amino}benzoic acid

Cat. No.: B15031407
M. Wt: 408.4 g/mol
InChI Key: VBMCHIXZUZWCNQ-UHFFFAOYSA-N
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Description

4-{[3,6-Bis(ethoxycarbonyl)quinolin-4-yl]amino}benzoic acid is a complex organic compound with the molecular formula C22H20N2O6. It is known for its unique structure, which includes a quinoline moiety and an amino benzoic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3,6-Bis(ethoxycarbonyl)quinolin-4-yl]amino}benzoic acid typically involves multiple steps, including condensation, hydrolysis, and cyclization reactions. One common method involves the condensation of ethyl 3,6-diamino-4-quinolinecarboxylate with ethyl 4-aminobenzoate under acidic conditions, followed by hydrolysis to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[3,6-Bis(ethoxycarbonyl)quinolin-4-yl]amino}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[3,6-Bis(ethoxycarbonyl)quinolin-4-yl]amino}benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[3,6-Bis(ethoxycarbonyl)quinolin-4-yl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit key enzymes involved in cellular metabolism, leading to cell death in microbial and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3,6-Bis(ethoxycarbonyl)quinolin-4-yl]amino}benzoic acid stands out due to its dual functionality, combining the properties of quinoline and amino benzoic acid.

Properties

Molecular Formula

C22H20N2O6

Molecular Weight

408.4 g/mol

IUPAC Name

4-[[3,6-bis(ethoxycarbonyl)quinolin-4-yl]amino]benzoic acid

InChI

InChI=1S/C22H20N2O6/c1-3-29-21(27)14-7-10-18-16(11-14)19(17(12-23-18)22(28)30-4-2)24-15-8-5-13(6-9-15)20(25)26/h5-12H,3-4H2,1-2H3,(H,23,24)(H,25,26)

InChI Key

VBMCHIXZUZWCNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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